molecular formula C18H20N2O5S B2662871 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide CAS No. 946261-09-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide

Cat. No. B2662871
CAS RN: 946261-09-2
M. Wt: 376.43
InChI Key: RLALNIWOTSVRCQ-UHFFFAOYSA-N
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Description

“N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide” is a complex organic compound. It likely contains an isothiazolidine ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also likely contains a phenyl group and a benzamide group .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and antimicrobial screening of derivatives related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide, showing promising antibacterial and antifungal activities. For example, Desai, Rajpara, and Joshi (2013) synthesized a series of compounds that were screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi, indicating their potential as therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013). Similarly, another study explored the synthesis and biological activity of compounds showing significant antibacterial and antifungal activities, suggesting their consideration as prospective antimicrobials (Patel & Dhameliya, 2010).

Applications in Organic Synthesis and Chemical Analysis

The compound and its derivatives have been utilized in organic synthesis and chemical analysis, offering insights into molecular structures and reaction mechanisms. For instance, Tang and Verkade (1996) discussed the synthesis of optically active compounds with high fluorescence quantum yields, highlighting their utility in asymmetric synthesis and the potential for application in analytical and bioorganic chemistry (Tang & Verkade, 1996).

Chemotherapeutic Potential

Further research has delved into the chemotherapeutic potential of derivatives, investigating their inhibitory effects on crucial biological pathways involved in cancer progression. For example, the novel ribonucleotide reductase inhibitor COH29, related to the compound , has been found to inhibit DNA repair in vitro, indicating its potential as an anticancer agent by targeting human ribonucleotide reductase, a key enzyme in DNA replication and repair (Chen et al., 2015).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-8-7-13(11-17(16)25-2)18(21)19-14-5-3-6-15(12-14)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLALNIWOTSVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide

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